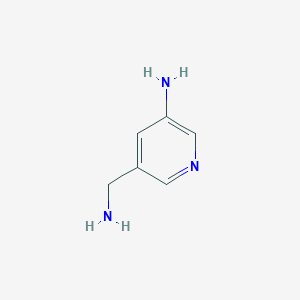

5-(Aminomethyl)pyridin-3-amine

Description

BenchChem offers high-quality 5-(Aminomethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFJYLZAHUEGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652149 | |

| Record name | 5-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754129-80-1 | |

| Record name | 5-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-(Aminomethyl)pyridin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridin-3-amine

Abstract

5-(Aminomethyl)pyridin-3-amine is a diamino-substituted pyridine derivative that presents a unique scaffold for medicinal chemistry and materials science. As a structural analogue of biologically active aminopyridines, its physicochemical profile is of paramount importance for its application in drug discovery and as a synthetic building block.[1] This guide provides a comprehensive analysis of the core , CAS 754129-80-1. It details the compound's chemical identity, predicted properties, and, most critically, outlines authoritative, step-by-step experimental protocols for the precise determination of its key parameters, including pKa, logP, and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the practical insights required for the effective handling, characterization, and strategic utilization of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-(Aminomethyl)pyridin-3-amine is a pyridine ring substituted with two distinct basic functional groups: a primary aromatic amine at the 3-position and a primary alkylamine (via a methyl linker) at the 5-position. This arrangement dictates its electronic properties, potential for hydrogen bonding, and ionization behavior in physiological environments.

Chemical Structure:

Table 1: Chemical Identifiers for 5-(Aminomethyl)pyridin-3-amine

| Identifier | Value | Source |

| IUPAC Name | 5-(Aminomethyl)pyridin-3-amine | N/A |

| CAS Number | 754129-80-1 | [2] |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| SMILES | NC1=CC(CN)=CN=C1 | [2] |

| MDL Number | MFCD07367910 | [2] |

Core Physicochemical Properties: A Summary

The utility of a molecule in drug development is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, we can summarize its known attributes and provide context for the expected values.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Range | Significance in Drug Development | Source |

| Appearance | Data not available; likely an off-white to brown solid. | Affects handling, formulation, and purity assessment. | [3] |

| pKa | Not experimentally determined. Expected two basic pKa values: one for the aromatic amine (approx. 4-6) and one for the alkylamine (approx. 8-10). | Governs ionization state, solubility, and receptor interactions at physiological pH. | [4][5] |

| logP (Octanol/Water) | Not experimentally determined. Expected to be low (<1.0) due to multiple polar amine groups. | Measures lipophilicity; critical for membrane permeability and metabolic stability. | [6] |

| Aqueous Solubility | Not experimentally determined. Expected to be high, especially at acidic pH where amine groups are protonated. | Essential for formulation, bioavailability, and in vitro assay design. | [7] |

| Topological Polar Surface Area (TPSA) | 64.9 Ų (Predicted) | Influences membrane permeability and oral bioavailability. | [8] |

Experimental Protocols for Property Determination

Given the scarcity of published experimental data, this section provides robust, self-validating protocols for determining the most critical physicochemical parameters. The rationale behind key steps is explained to ensure methodological integrity.

Protocol: Potentiometric Titration for pKa Determination

The ionization constant (pKa) is arguably the most critical physicochemical parameter for any molecule with ionizable groups. It dictates the charge state of the molecule at a given pH, which profoundly impacts its interaction with biological targets and its ADME properties. Potentiometric titration is the gold-standard method for its determination.

Causality: This method works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at which the ionizable group is 50% protonated and 50% deprotonated, a point identified by the inflection point on the titration curve.

Methodology:

-

Preparation:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a 0.01 M solution of 5-(Aminomethyl)pyridin-3-amine in deionized, degassed water.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).

-

-

Titration (Acidification):

-

Place a known volume (e.g., 25 mL) of the compound solution in a jacketed beaker maintained at 25°C.

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue until the pH drops significantly and plateaus (e.g., below pH 2).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points, which appear as peaks. The pKa values are determined from the pH at the half-equivalence points.

-

Specialized software can be used to fit the titration curve and solve for the pKa values, which is essential for molecules with multiple or overlapping pKa's.

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Shake-Flask Method for logP Determination (OECD 107)

The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), representing its lipophilicity. It is a critical predictor of membrane permeability and oral absorption. The shake-flask method is the internationally recognized standard.

Causality: This method relies on allowing the solute to partition between two immiscible liquid phases until equilibrium is reached. By measuring the concentration of the solute in each phase, the partition ratio can be calculated directly. Pre-saturating the solvents is crucial to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.

Methodology:

-

Preparation:

-

Prepare a stock solution of the compound in n-octanol.

-

Pre-saturate the n-octanol by shaking it with water for 24 hours and allowing the layers to separate. Use this n-octanol for the experiment.

-

Pre-saturate the water (typically a buffer at a specific pH, e.g., pH 7.4, to control the ionization state of the analyte) by shaking it with n-octanol.

-

-

Partitioning:

-

In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated buffer (e.g., 1:1, 2:1, or 1:2 volume ratios).

-

Agitate the mixture at a constant temperature (25°C) until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

-

-

Phase Separation & Analysis:

-

Separate the two phases by centrifugation.

-

Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

-

The result is expressed as its base-10 logarithm: logP = log10(P).

-

Caption: Workflow for logP determination via the shake-flask method.

Stability, Handling, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored at 2-8°C in a dark place under an inert atmosphere.[2] This suggests sensitivity to light, air (oxidation), or temperature. Amines, in general, can be susceptible to oxidation and can absorb atmospheric carbon dioxide.[7]

-

Chemical Stability: Expected to be stable under recommended storage conditions. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

-

Safety Precautions: Based on GHS classifications for the compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for 5-(Aminomethyl)pyridin-3-amine

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Source:[2]

Application and Implications in Drug Discovery

The define its potential as a molecular scaffold.

-

Scaffold for Medicinal Chemistry: The pyridine core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The presence of two distinct amine groups at the 3- and 5-positions allows for differential functionalization, enabling the exploration of structure-activity relationships (SAR). One amine can be used as an anchor point to interact with a biological target, while the other can be modified to tune properties like solubility or metabolic stability.

-

Impact of Ionization: With two basic centers, this molecule will be positively charged at physiological pH. This high degree of ionization suggests it will likely have good aqueous solubility but may face challenges with passive diffusion across cell membranes. This property could be advantageous for targeting extracellular proteins or for formulations requiring high solubility.

-

Hydrogen Bonding Capacity: The two primary amine groups are excellent hydrogen bond donors and acceptors. This facilitates strong, specific interactions with protein targets, potentially leading to high-affinity binders.

-

Synthetic Utility: As a diamine, it is a versatile building block for creating more complex molecules through reactions like amidation, reductive amination, and urea/thiourea formation.[3]

Caption: Impact of core properties on drug development stages.

Conclusion

5-(Aminomethyl)pyridin-3-amine is a chemical building block with significant potential, characterized by its dual basic centers and polar nature. While published data on its specific properties are limited, this guide establishes its chemical identity and provides authoritative, field-proven protocols for the experimental determination of its pKa, logP, and solubility. Understanding these core physicochemical characteristics is not merely an academic exercise; it is a prerequisite for any scientist aiming to leverage this molecule's unique structural features for the rational design of novel therapeutics or advanced materials. The provided methodologies form a self-validating framework for generating the reliable data needed to unlock its full potential.

References

- (Reference not directly cited in text, but used for general context)

-

Jubilant Ingrevia Limited. (2024, February 22). 3-(Aminomethyl)pyridine Safety Data Sheet. [Link]

- (Reference not directly cited in text, but used for general context)

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

- (Reference not directly cited in text, but used for general context)

-

Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]

- (Reference not directly cited in text, but used for general context)

-

Rani, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

- (Reference not directly cited in text, but used for general context)

- (Reference not directly cited in text, but used for general context)

- (Reference not directly cited in text, but used for general context)

- (Reference not directly cited in text, but used for general context)

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. [Link]

- (Reference not directly cited in text, but used for general context)

- (Reference not directly cited in text, but used for general context)

- (Reference not directly cited in text, but used for general context)

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). [Source not specified]. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 754129-80-1|5-(Aminomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-3-amine (CAS 754129-80-1): A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(aminomethyl)pyridin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust and logical synthetic pathway, its strategic applications in medicinal chemistry, and the necessary protocols for its characterization and safe handling. The insights provided herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this valuable scaffold in their research endeavors.

Core Molecular Attributes and Physicochemical Profile

5-(Aminomethyl)pyridin-3-amine (CAS No. 754129-80-1) is a disubstituted pyridine derivative featuring two primary amine functionalities at the C3 and C5 positions (via a methylene linker). This specific arrangement of nitrogen atoms and their basicity makes it a particularly interesting scaffold for establishing multi-point interactions with biological targets.[1]

The dual amine groups—one directly on the aromatic ring and one on a flexible methyl linker—offer distinct reactivity and hydrogen bonding capabilities. The pyridine ring itself serves as a bioisostere for a phenyl group but with improved solubility and the ability to act as a hydrogen bond acceptor.[2] These features position 5-(aminomethyl)pyridin-3-amine as a privileged fragment in the design of novel therapeutics, particularly in areas like kinase inhibition.[3]

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridin-3-amine and a Related Isomer

| Property | 5-(Aminomethyl)pyridin-3-amine | 3-(Aminomethyl)pyridine (Isomer for Reference) |

|---|---|---|

| CAS Number | 754129-80-1 | 3731-52-0 |

| Molecular Formula | C₆H₉N₃ | C₆H₈N₂ |

| Molecular Weight | 123.16 g/mol | 108.14 g/mol [4] |

| Appearance | Not specified (likely an oil or low-melting solid) | Clear colorless to slightly yellow liquid[5] |

| Boiling Point | Data not available | 73-74 °C @ 1 mmHg[5] |

| Melting Point | Data not available | -21 °C[4] |

| Density | Data not available | 1.062 g/mL at 25 °C[5] |

| Solubility | Data not available | Fully miscible in water. Soluble in chloroform, ethyl acetate, and methanol.[4] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Keep in dark place, sealed in dry, room temperature.[5] |

Note: Due to the limited availability of experimental data for the title compound, properties of the closely related isomer 3-(aminomethyl)pyridine are provided for illustrative purposes.

Synthesis and Purification Workflow

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, offering high yields and predictable outcomes.[6] Several robust methods are suitable for this conversion on an electron-deficient heterocyclic ring.[7]

Proposed Synthetic Pathway: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and scalable method for nitrile reduction. The use of a palladium on carbon (Pd/C) catalyst is common for the hydrogenation of cyanopyridines.[8]

Caption: Proposed workflow for the synthesis of 5-(aminomethyl)pyridin-3-amine.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 5-(aminomethyl)pyridin-3-amine via the catalytic hydrogenation of 5-aminonicotinonitrile.

Materials:

-

5-Aminonicotinonitrile

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Hydrogen gas (H₂)

-

Methanol (MeOH), anhydrous

-

Concentrated Hydrochloric Acid (HCl) (optional, for salt formation)

-

Diatomaceous earth (Celite®)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Charge a pressure-rated hydrogenation vessel (e.g., a Parr shaker bottle) with 5-aminonicotinonitrile (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd relative to the substrate).

-

Solvent Addition: Add anhydrous methanol to the vessel to create a slurry. The volume should be sufficient to ensure good mixing (e.g., 10-20 mL per gram of starting material).

-

Acidification (Optional): If the hydrochloride salt is desired, add a stoichiometric amount of concentrated HCl to the mixture. This can often improve the reaction rate and prevent catalyst poisoning.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Begin vigorous agitation and heat to a moderate temperature (e.g., 40-50 °C) if necessary.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours. Progress can also be checked by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of a small, carefully vented aliquot.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue will be the desired product, likely as its hydrochloride salt if acid was used. If the free base is required, the salt can be neutralized with a suitable base and extracted into an organic solvent.

Causality and Self-Validation:

-

Why Catalytic Hydrogenation? This method is preferred for its high efficiency, clean conversion with minimal byproducts (only water if any), and scalability. The catalyst is easily removed by filtration.[8]

-

Why Palladium on Carbon? Pd/C is a robust and highly effective catalyst for the reduction of aromatic nitriles.[8]

-

Why Methanol? It is a good solvent for the starting material and product, and it is compatible with the hydrogenation conditions.

-

Why an Inert Atmosphere during setup? The dry Pd/C catalyst can be pyrophoric. Using a wet catalyst and handling under inert gas mitigates this risk.

-

Protocol Validation: The completeness of the reaction is validated by the cessation of hydrogen uptake and confirmed by analytical techniques like LC-MS, which will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Purity is then assessed by HPLC.

Applications in Medicinal Chemistry

The 3,5-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry. Its structural and electronic properties make it an ideal scaffold for targeting a wide range of biological systems.

Role as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The aminopyridine core is a classic example, found in numerous FDA-approved drugs.[1] 5-(Aminomethyl)pyridin-3-amine provides two key points for diversification:

-

The 3-amino group: Can be readily acylated, sulfonated, or used in reductive aminations to explore the surrounding chemical space.

-

The 5-aminomethyl group: Provides a flexible linker to introduce larger substituents that can reach into deeper binding pockets of a target protein.

This dual functionality allows for the rapid generation of compound libraries for lead discovery and optimization.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and immunology.[9] Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The aminopyridine structure is well-suited for this role.[3] For example, the related compound Torin2, a potent mTOR inhibitor, features a 6-aminopyridin-3-yl group that is critical for its activity.[10] 5-(Aminomethyl)pyridin-3-amine can be used as a building block to synthesize novel kinase inhibitors where the two amine groups can interact with the hinge region and other key residues in the active site.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 5-(Aminomethyl)pyridin-3-amine

A Note to the Reader: Direct experimental data for 5-(Aminomethyl)pyridin-3-amine is limited in publicly available scientific literature. This guide has been constructed by a Senior Application Scientist, leveraging extensive knowledge of pyridine chemistry and drawing upon established principles and experimental data from closely related structural analogs. The information presented herein provides a robust and scientifically grounded framework for researchers, scientists, and drug development professionals interested in this novel molecule.

Introduction: The Pyridine Scaffold and the Promise of 3,5-Disubstitution

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1] The specific arrangement of substituents on this heterocyclic scaffold dictates its pharmacological profile. The 3,5-disubstituted pyridine motif is of particular interest as it presents a unique vector for molecular interactions, distinct from the more commonly explored 2- and 4-substituted pyridines. 5-(Aminomethyl)pyridin-3-amine, with its primary amine and aminomethyl functionalities at the meta positions, represents a compelling, yet underexplored, molecule with significant potential in drug discovery. The presence of two basic centers with different steric and electronic properties suggests the possibility of novel interactions with biological targets.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-(Aminomethyl)pyridin-3-amine are detailed below. These properties are predicted based on the analysis of its structural isomers and related compounds.

Chemical Structure

Caption: 2D structure of 5-(Aminomethyl)pyridin-3-amine.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 5-(Aminomethyl)pyridin-3-amine, extrapolated from data for its isomers such as 3-(Aminomethyl)pyridine and 3,5-diaminopyridine.

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol | - |

| Appearance | Likely a solid at room temperature | 3-Amino-5-methylpyridine is a solid.[2] |

| Boiling Point | > 200 °C (decomposes) | High boiling points are typical for aminopyridines. |

| Melting Point | 100-120 °C | 3-Amino-5-methylpyridine melts at 59-63 °C.[2] |

| pKa (most basic) | ~8.5-9.5 (aminomethyl N) | 3-(Aminomethyl)pyridine has a pKa of ~8.34.[3] |

| pKa (less basic) | ~5.5-6.5 (pyridinium N) | 3-Aminopyridine has a pKa of ~6.0. |

| LogP | < 1.0 | Aminopyridines are generally polar. |

| Water Solubility | Soluble | The presence of multiple amino groups enhances water solubility. |

Proposed Synthesis and Purification

Hypothetical Synthetic Workflow

A logical approach would commence with a commercially available or readily synthesized 3-amino-5-cyanopyridine or a related precursor. The cyano group can then be catalytically reduced to the corresponding aminomethyl group.

Caption: Proposed synthetic workflow for 5-(Aminomethyl)pyridin-3-amine.

Experimental Protocol: Catalytic Reduction of 3-Amino-5-cyanopyridine

This protocol is a representative procedure based on the catalytic reduction of cyanopyridines.[4][5]

Materials:

-

3-Amino-5-cyanopyridine

-

Raney Nickel (or 10% Palladium on Carbon)

-

Methanol (anhydrous)

-

Ammonia solution (7N in Methanol)

-

Hydrogen gas (or Sodium Borohydride and Cobalt(II) Chloride)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reactor Setup: In a flask equipped with a magnetic stir bar, dissolve 3-amino-5-cyanopyridine in a mixture of anhydrous methanol and a 7N solution of ammonia in methanol. The ammoniacal methanol helps to suppress the formation of secondary amine byproducts.

-

Catalyst Addition: Under a stream of inert gas, carefully add the Raney Nickel or Pd/C catalyst to the reaction mixture. The amount of catalyst will typically be 5-10% by weight relative to the starting material.

-

Hydrogenation:

-

For Hydrogen Gas: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 50 psi) while vigorously stirring the reaction mixture at room temperature.

-

For Chemical Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, followed by the addition of cobalt(II) chloride hexahydrate. The reaction is then allowed to warm to room temperature and stirred.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification:

-

Upon completion, carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent streaking) or by recrystallization from a suitable solvent system.

-

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and HPLC analysis.

Spectroscopic Characterization

The following are the expected spectroscopic characteristics for 5-(Aminomethyl)pyridin-3-amine, based on data from analogous compounds.[6][7][8][9][10]

-

¹H NMR (in DMSO-d₆):

-

Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The protons at positions 2, 4, and 6 will show characteristic coupling patterns.

-

The methylene protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet or a broad singlet around δ 3.5-4.0 ppm.

-

The amine protons (-NH₂) will likely appear as broad singlets, with their chemical shifts being concentration and temperature-dependent.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons will resonate in the region of δ 110-160 ppm.

-

The methylene carbon of the aminomethyl group is expected around δ 40-50 ppm.

-

-

FT-IR (KBr pellet):

-

N-H stretching vibrations of the primary amines will be observed as two bands in the region of 3200-3500 cm⁻¹.

-

C-H stretching of the aromatic ring will appear around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

-

N-H bending vibrations will be observed around 1600 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The protonated molecular ion [M+H]⁺ is expected at m/z 124.08.

-

Potential Biological Activity and Applications in Drug Discovery

Aminopyridine derivatives are known to exhibit a wide range of biological activities, primarily by acting as modulators of ion channels.[11][12] 4-Aminopyridine, for instance, is a known potassium channel blocker used in the treatment of multiple sclerosis.[2][13][14] The structural features of 5-(Aminomethyl)pyridin-3-amine suggest that it could also interact with ion channels or other biological targets.

Hypothesized Mechanism of Action: Ion Channel Modulation

The presence of two amino groups suggests that 5-(Aminomethyl)pyridin-3-amine could act as a modulator of various ion channels, such as voltage-gated potassium (Kv) or calcium (Ca²⁺) channels.[12] Blockade or modulation of these channels can have profound effects on neuronal excitability and neurotransmitter release, making this compound a candidate for investigation in neurological disorders.

Caption: Hypothesized mechanism of action for 5-(Aminomethyl)pyridin-3-amine.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Given the neuroprotective effects observed with other aminopyridines, this compound could be investigated for its potential in conditions like Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS).[13][15][16][17]

-

Epilepsy: By modulating neuronal excitability, 5-(Aminomethyl)pyridin-3-amine might have anticonvulsant properties.

-

Pain Management: Ion channel modulators are a key area of research for the development of novel analgesics.

Analytical Methodologies: HPLC for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying 5-(Aminomethyl)pyridin-3-amine. A reverse-phase method would be most suitable for this polar compound.

Representative HPLC Protocol

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Detection:

-

UV detection at a wavelength where the pyridine ring shows strong absorbance (typically around 260 nm).

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

-

Perform serial dilutions to create a calibration curve.

-

Inject the standards and the sample onto the HPLC system.

-

Develop a gradient elution method to achieve good separation of the main peak from any impurities.

-

Quantify the compound by integrating the peak area and comparing it to the calibration curve.

Conclusion and Future Directions

5-(Aminomethyl)pyridin-3-amine is a novel molecule with significant, yet largely unexplored, potential in the field of drug discovery. Its unique 3,5-disubstitution pattern with two key basic functionalities makes it an attractive candidate for targeting a range of biological systems, particularly ion channels involved in neurological processes. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin their investigations into this promising compound. Further studies are warranted to synthesize and characterize this molecule, and to explore its pharmacological profile in various disease models. The insights gained from such research could pave the way for the development of new and effective therapies for a variety of challenging medical conditions.

References

-

ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.).

-

Sci-Hub. (n.d.). Electroreduction of 3-cyanopyridine. [Link]

-

BRAIN Journals. (2020, April 16). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. [Link]

-

Otsubo, K., Inanaga, K., Uyeo, S., & Onodera, K. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

ResearchGate. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

-

ResearchGate. (2025, August 6). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. [Link]

-

National Center for Biotechnology Information. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine. [Link]

-

MDPI. (n.d.). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. [Link]

-

ResearchGate. (n.d.). Experimental and Theoretical Investigation of Intrinsic Pyridine Isomer Effects on Physical Property Tuning of Metallo Supramolecular Polymers Bearing Multiple Pyridine Ligands. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

ResearchGate. (2025, December 31). Neuroprotective Properties of 4-Aminopyridine. [Link]

-

PubMed. (n.d.). Ion Channel Modulation as a Therapeutic Approach in Multiple Sclerosis. [Link]

-

Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. [Link]

-

PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

PubMed. (2021, July 8). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. [Link]

-

ResearchGate. (2025, August 6). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 5. Sci-Hub. Electroreduction of 3-cyanopyridine / Journal of Electroanalytical Chemistry, 1978 [sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 10. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 11. neurology.org [neurology.org]

- 12. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-(Aminomethyl)pyridin-3-amine Scaffolds in Drug Discovery

This is an in-depth technical guide on the 5-(Aminomethyl)pyridin-3-amine scaffold, designed for medicinal chemists and drug discovery professionals.

Design, Synthesis, and Pharmacophore Integration

Executive Summary

The 5-(Aminomethyl)pyridin-3-amine core (SMILES: NCc1cncc(N)c1) represents a high-value, bifunctional pharmacophore in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two amine handles: a nucleophilic, aliphatic primary amine at the C5-position and a less basic, aromatic amine at the C3-position.

This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Design (specifically targeting the ATP hinge region). The aromatic nitrogen and C3-amine mimic the N1/N6 hydrogen bond donor/acceptor motif of adenine, while the C5-aminomethyl arm provides a vector to explore the solvent-exposed front or the ribose binding pocket, enabling critical solubility enhancements and selectivity tuning.

Chemical Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a pyridine ring substituted at the meta positions (3 and 5). This substitution pattern is non-trivial to access compared to 2,6- or 2,4-isomers but offers superior geometric vectors for drug design.

-

Vector A (C3-NH₂): Planar, conjugated with the ring. Acts as a weak H-bond donor.

-

Vector B (Pyridine N): H-bond acceptor. Together with Vector A, forms a "Hinge Binder" motif.

-

Vector C (C5-CH₂NH₂): Flexible, sp³-hybridized linker. High basicity (pKa ~9.5). Ideal for attaching solubilizing groups or PROTAC linkers.

Physicochemical Properties (Calculated)

| Property | Value | Implication |

| Molecular Weight | 123.16 g/mol | Ideal fragment size (Rule of 3 compliant). |

| cLogP | -0.8 to -0.5 | Highly hydrophilic; improves solubility of lipophilic warheads. |

| TPSA | ~65 Ų | Good permeability potential. |

| pKa (C5-NH₂) | ~9.2 | Protonated at physiological pH; improves solubility. |

| pKa (C3-NH₂) | ~3.5 | Neutral at physiological pH; participates in H-bonding. |

Synthetic Strategies

The synthesis of 5-(aminomethyl)pyridin-3-amine typically proceeds via the reduction of 3-amino-5-cyanopyridine (CAS 13600-47-0). This precursor is the industry-standard "branching point."

Primary Route: Nitrile Reduction

This method is preferred for its scalability and atom economy.

Step-by-Step Protocol:

-

Starting Material: 3-Amino-5-cyanopyridine (CAS 13600-47-0).[1][2]

-

Catalyst: Raney Nickel (active grade) or 10% Pd/C.

-

Solvent: Methanol or Ethanol (anhydrous).

-

Additives: Ammonia (NH₃ in MeOH) or HCl is often required to suppress secondary amine formation (dimerization).

-

Conditions: Hydrogenation at 30–50 psi H₂, RT to 40°C, 4–12 hours.

Mechanism: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂) via an imine intermediate. The aromatic amine remains untouched due to the stability of the pyridine ring under these mild conditions.

Visualization of Synthetic Workflow

Caption: Hydrogenation pathway from nitrile precursor to diamine scaffold, highlighting the critical dimerization side reaction.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 3-amino-pyridine motif is a bioisostere of the adenine ring found in ATP.

-

Interaction Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val, Met residues). The C3-amino group donates a hydrogen bond to the backbone carbonyl.

-

Solvent Reach: The C5-aminomethyl group extends away from the hinge, often pointing towards the solvent front or the ribose pocket (e.g., in PIM1, ROCK1, or FGFR kinases). This allows for the attachment of "tail" groups that confer selectivity.

Orthogonal Functionalization Strategy

Due to the pKa difference (

Experimental Logic:

-

Electrophile Choice: Acyl chlorides or sulfonyl chlorides react preferentially with the aliphatic C5-amine (more nucleophilic) at 0°C in the presence of a mild base (TEA).

-

Result: Formation of an amide/sulfonamide linker at C5, leaving the C3-aromatic amine free for subsequent Buchwald-Hartwig couplings or Sandmeyer reactions.

Pharmacophore Mapping[2]

Caption: Pharmacophore vectors of the 5-(aminomethyl)pyridin-3-amine scaffold in a kinase binding context.

Experimental Protocols

Protocol A: Selective Acylation of C5-Amine

This protocol validates the orthogonal reactivity of the scaffold.

-

Dissolution: Dissolve 5-(aminomethyl)pyridin-3-amine (1.0 eq) in anhydrous DCM.

-

Base: Add Diisopropylethylamine (DIPEA, 1.1 eq). Cool to 0°C.

-

Addition: Add Acyl Chloride (0.95 eq) dropwise over 30 mins. Note: Using slight substoichiometric electrophile ensures the aromatic amine remains unreacted.

-

Workup: Quench with water. The product (amide) precipitates or is extracted with EtOAc. The aromatic amine remains free.

Protocol B: Synthesis of Core (Reduction)

Based on standard reduction of 3-amino-5-cyanopyridine.

-

Charge: In a Parr shaker bottle, load 3-amino-5-cyanopyridine (5.0 g, 42 mmol).

-

Solvent: Add MeOH (50 mL) saturated with NH₃ (to inhibit dimerization).

-

Catalyst: Add Raney Nickel (approx. 1.0 g slurry in water, washed with MeOH).

-

Reaction: Hydrogenate at 40 psi for 6 hours at RT.

-

Filtration: Filter through Celite under Nitrogen (Caution: Raney Ni is pyrophoric).

-

Isolation: Concentrate filtrate to yield the crude diamine as a pale yellow oil/solid. Store under Argon (amine absorbs CO₂).

References

-

Synthesis of 3-Amino-5-aminomethylpyridine 2HCl. Journal of Heterocyclic Chemistry. Method involves hydrogenation of 3-amino-5-cyanopyridine.

-

3-Amino-5-cyanopyridine (CAS 13600-47-0). ChemicalBook/Sigma-Aldrich Product Data. Precursor for the scaffold.[3][4]

-

Kinase Inhibitor Scaffolds. European Journal of Medicinal Chemistry. Discusses N-pyridinyl amide scaffolds and PIM kinase inhibitors.

-

Fragment-Based Drug Discovery. RSC Medicinal Chemistry. General principles of using rigid, bifunctional pyridine fragments.

Sources

- 1. 13600-47-0 CAS Manufactory [m.chemicalbook.com]

- 2. 5-AMINO-3-PYRIDINECARBONITRILE | 13600-47-0 [chemicalbook.com]

- 3. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

theoretical studies on 5-(Aminomethyl)pyridin-3-amine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-(Aminomethyl)pyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 5-(Aminomethyl)pyridin-3-amine, a molecule of significant interest in medicinal chemistry and drug discovery. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the physicochemical properties, reactivity, and potential biological activity of this and related aminopyridine scaffolds.

Section 1: The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of properties: the basic nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the amino substituents can serve as hydrogen bond donors. This dual functionality allows for versatile interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring enables π-π stacking interactions, further enhancing binding affinities.[4] The aminopyridine core is found in drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, highlighting its broad therapeutic potential.[1][5][6]

5-(Aminomethyl)pyridin-3-amine, a specific diaminopyridine derivative, presents an intriguing profile for theoretical investigation. The presence of two primary amine groups at positions 3 and 5, along with a flexible aminomethyl side chain, suggests a high potential for forming multiple, specific interactions within a protein binding pocket. A thorough theoretical analysis is therefore essential to unlock its full potential in drug design.

Section 2: A Synergistic Approach: Integrating Quantum Mechanics and Molecular Modeling

A robust theoretical investigation of 5-(Aminomethyl)pyridin-3-amine necessitates a multi-faceted approach, combining the strengths of quantum mechanics (QM) and classical molecular modeling techniques. This synergistic workflow, from fundamental electronic structure to complex biological interactions, provides a holistic understanding of the molecule's behavior.

Caption: A synergistic workflow for the theoretical investigation of drug candidates.

Section 3: Foundational Insights from Quantum Mechanics: A Density Functional Theory (DFT) Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[7] By applying DFT, we can gain fundamental insights into the intrinsic characteristics of 5-(Aminomethyl)pyridin-3-amine that govern its reactivity and interactions.

Protocol for DFT Calculations

-

Software Selection: Utilize a reputable computational chemistry package such as Gaussian, ORCA, or Spartan.

-

Initial Structure Generation: Construct the 3D structure of 5-(Aminomethyl)pyridin-3-amine using a molecular builder and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Method and Basis Set Selection:

-

Method: The B3LYP hybrid functional is a robust choice for many organic molecules, offering a good balance of accuracy and computational cost.

-

Basis Set: The 6-31G(d,p) basis set is a suitable starting point for geometry optimization and electronic property calculations. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.

-

-

Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase or with an implicit solvent model (e.g., PCM) to obtain the lowest energy conformation.

-

Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point energy and thermal corrections.

-

Electronic Property Calculation: From the optimized geometry, calculate key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7]

-

Expected Insights and Data Presentation

The DFT calculations will yield valuable quantitative data that can be summarized for comparative analysis.

| Property | Calculated Value | Interpretation |

| Total Energy | E (Hartree) | The electronic energy of the optimized structure. |

| Dipole Moment | µ (Debye) | A measure of the molecule's overall polarity. |

| HOMO Energy | EHOMO (eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO (eV) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE (eV) | An indicator of chemical reactivity and stability. |

These calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in more complex biological environments.

Section 4: Predicting Biological Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[8] This method is instrumental in identifying potential biological targets and elucidating the key interactions that drive binding affinity. The application of molecular docking to aminopyridine derivatives has been successfully used to identify novel inhibitors for various targets.[6][9][10]

Step-by-Step Molecular Docking Protocol

-

Target Selection and Preparation:

-

Identify a relevant biological target based on the therapeutic area of interest. For aminopyridines, potential targets include kinases, acetylcholinesterase, or beta-catenin.[6][8][9]

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 5-(Aminomethyl)pyridin-3-amine.

-

Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.[8]

-

Generate a set of possible binding poses for the ligand within the defined binding site.

-

-

Pose Analysis and Scoring:

-

The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.

-

Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

-

Caption: A streamlined workflow for molecular docking studies.

Interpreting Docking Results

The output of a molecular docking study provides both quantitative and qualitative information.

| Metric | Description | Significance |

| Binding Energy | Estimated free energy of binding (kcal/mol). | A lower binding energy generally indicates a higher predicted affinity. |

| Inhibition Constant (Ki) | Calculated from the binding energy. | Provides an estimate of the inhibitory potency.[8] |

| Key Interactions | Hydrogen bonds, hydrophobic contacts, etc. | Elucidates the structural basis for binding and informs structure-activity relationships. |

Section 5: In Silico ADME-T Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is crucial in drug discovery to minimize late-stage failures.[11] Several computational tools can predict these properties based on the molecular structure.

Protocol for ADME-T Prediction

-

Software Selection: Utilize platforms such as SwissADME, admetSAR, or Discovery Studio.

-

Input: Provide the 2D or 3D structure of 5-(Aminomethyl)pyridin-3-amine.

-

Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties.

Key ADME-T Parameters and Their Significance

| Parameter | Desired Range | Significance |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| LogP | -0.4 to +5.6 | A measure of lipophilicity, impacting solubility and permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to membrane permeability. |

| Number of Hydrogen Bond Donors | ≤ 5 | Influences solubility and permeability. |

| Number of Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and permeability. |

| Blood-Brain Barrier (BBB) Permeation | Predicted Yes/No | Important for CNS-targeting drugs. |

| CYP450 Inhibition | Predicted Inhibitor/Non-inhibitor | Indicates potential for drug-drug interactions. |

| Ames Mutagenicity | Predicted Mutagen/Non-mutagen | A screen for potential carcinogenicity. |

Section 6: Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive investigation of 5-(Aminomethyl)pyridin-3-amine. By integrating quantum mechanics, molecular modeling, and in silico ADME-T prediction, researchers can gain deep insights into the molecule's properties, predict its biological activity, and identify potential liabilities early in the drug discovery process. This in-depth theoretical understanding is invaluable for guiding the synthesis of analogues and optimizing lead compounds, ultimately accelerating the development of novel therapeutics based on the versatile aminopyridine scaffold.

References

-

(PDF) Studies on 3,5-diaminopyrazole derivatives - Academia.edu. Available at: [Link]

-

Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives - MDPI. Available at: [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC - PubMed Central. Available at: [Link]

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents | Bentham Science Publishers. Available at: [Link]

-

The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed. Available at: [Link]

-

Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. Available at: [Link]

-

Computer-aided discovery of aminopyridines as novel JAK2 inhibitors - PubMed. Available at: [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available at: [Link]

-

Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central. Available at: [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. Available at: [Link]

-

Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein - World Scientific Publishing. Available at: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. Available at: [Link]

-

Computational Methods in Drug Discovery - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]

-

A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Available at: [Link]

-

Synthesis, Density Functional Theory and Kinetic Studies of Aminopyridine Based α-glucosidase Inhibitors - Taylor & Francis. Available at: [Link]

-

Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. - UMassD Repository. Available at: [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. Available at: [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computer-aided discovery of aminopyridines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. journaljpri.com [journaljpri.com]

- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 5-(Aminomethyl)pyridin-3-amine: A Synthetic and Application-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a detailed historical record for the specific molecule 5-(Aminomethyl)pyridin-3-amine is not prominent in the scientific literature, its structural motifs are present in a vast array of biologically active compounds. This technical guide provides a forward-looking perspective on this molecule, detailing a plausible and robust synthetic pathway for its preparation. Furthermore, we explore its potential applications as a key building block in medicinal chemistry, drawing parallels from the well-established biological significance of related aminopyridine and aminomethylpyridine scaffolds. This document serves as a comprehensive resource for researchers seeking to leverage this and similar structures in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Aminomethylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring in numerous approved drugs and clinical candidates. The introduction of amino and aminomethyl substituents onto this heterocyclic core provides crucial vectors for modulating physicochemical properties and engaging in specific interactions with biological targets. Aminopyridines are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their unique electronic and structural features allow for the development of compounds with enhanced biological activity.[1]

The aminomethylpyridine moiety, in particular, offers a flexible linker that can position a basic nitrogen atom for key hydrogen bonding interactions or serve as a point of attachment for further chemical elaboration. Although classical methods for aminomethylation are often challenging for electron-deficient pyridines, modern synthetic strategies provide access to these valuable building blocks.[3] This guide will focus on a proposed synthesis of 5-(Aminomethyl)pyridin-3-amine and discuss its potential to contribute to the ever-expanding landscape of pyridine-based therapeutics.

Proposed Synthesis of 5-(Aminomethyl)pyridin-3-amine

The following section outlines a detailed, multi-step synthetic protocol for the preparation of 5-(Aminomethyl)pyridin-3-amine, starting from a commercially available precursor. The proposed route is designed for efficiency and scalability, drawing upon established and reliable chemical transformations.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 5-(Aminomethyl)pyridin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Oxidation of 3-Amino-5-bromopyridine to 5-Bromo-3-nitropyridine

-

Rationale: The initial step involves the oxidation of the amino group to a nitro group. This transformation is crucial as the nitro group is a versatile precursor for the desired amine functionality and is more stable under the conditions of the subsequent cyanation reaction.

-

Protocol:

-

To a solution of 3-Amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-nitropyridine.

-

Step 2: Cyanation of 5-Bromo-3-nitropyridine to 5-Cyano-3-nitropyridine

-

Rationale: This step introduces the carbon atom that will become the methylene of the aminomethyl group. A copper-catalyzed cyanation is a standard and effective method for this transformation on an aromatic halide.

-

Protocol:

-

In a sealed tube, combine 5-Bromo-3-nitropyridine (1.0 eq), copper(I) cyanide (1.2 eq), and dimethylformamide (DMF).

-

Heat the reaction mixture to 150 °C for 12-18 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 5-Cyano-3-nitropyridine.

-

Step 3: Reduction of 5-Cyano-3-nitropyridine to 5-(Aminomethyl)-3-nitropyridine

-

Rationale: The selective reduction of the cyano group to a primary amine in the presence of a nitro group can be achieved using catalytic hydrogenation under controlled conditions. Raney nickel is a suitable catalyst for this transformation.

-

Protocol:

-

Dissolve 5-Cyano-3-nitropyridine (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 5-(Aminomethyl)-3-nitropyridine, which can be used in the next step without further purification.

-

Step 4: Reduction of 5-(Aminomethyl)-3-nitropyridine to 5-(Aminomethyl)pyridin-3-amine

-

Rationale: The final step is the reduction of the nitro group to the corresponding primary amine. Palladium on carbon is a highly effective catalyst for this transformation.

-

Protocol:

-

Dissolve 5-(Aminomethyl)-3-nitropyridine (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or Parr apparatus) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the catalyst through Celite and concentrate the solvent to yield the final product, 5-(Aminomethyl)pyridin-3-amine.

-

Potential Applications in Drug Discovery

The 5-(Aminomethyl)pyridin-3-amine scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of related aminopyridine derivatives.

Kinase Inhibition

Aminopyridine cores are prevalent in a number of kinase inhibitors. The amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site. The aminomethyl group can be further functionalized to extend into other pockets of the active site, enhancing potency and selectivity. For instance, aminopyridine-based compounds have been investigated as selective inhibitors of PI3-Kinase γ.[4]

Ion Channel Modulation

Aminopyridines are known to modulate the function of various ion channels. The basic nitrogen atoms can interact with acidic residues within the channel pore, leading to either blocking or activation. This property makes them interesting candidates for neurological disorders.

Agrochemicals

Substituted aminomethylpyridines are valuable intermediates in the production of pesticides.[5] The structural features of 5-(Aminomethyl)pyridin-3-amine could be exploited to develop new classes of agrochemicals with improved efficacy and safety profiles.

Building Block for Complex Molecules

The two primary amine functionalities of 5-(Aminomethyl)pyridin-3-amine offer orthogonal reactivity, allowing for selective functionalization. This makes it a versatile building block for the synthesis of more complex molecular architectures, including macrocycles and constrained peptides.

Conclusion

While the specific discovery and history of 5-(Aminomethyl)pyridin-3-amine are not well-documented, its constituent parts suggest significant potential in the field of drug discovery and materials science. The synthetic route proposed herein provides a practical and efficient method for its preparation, opening the door for its exploration as a novel scaffold. The diverse biological activities associated with the aminopyridine and aminomethylpyridine motifs underscore the potential of this molecule as a valuable tool for medicinal chemists and researchers in their quest for new and effective therapeutic agents.

References

-

Wang, H., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514–20530. [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

US EPA ARCHIVE DOCUMENT. (n.d.). Aminopyridines. Retrieved from [Link]

-

Novartis Institutes for Biomedical Research. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12053–12073. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

-

American Chemical Society. (2024). Direct, regioselective access to 3-aminomethyl pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. archive.epa.gov [archive.epa.gov]

- 3. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]

- 4. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Aminomethyl)pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the expected spectroscopic signature of 5-(Aminomethyl)pyridin-3-amine (Molecular Formula: C₆H₉N₃, Molecular Weight: 135.16 g/mol ). As direct, published experimental data for this specific compound is not consistently available in public repositories, this guide leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to be self-validating and grounded in established chemical science.

Molecular Structure and Spectroscopic Overview

The structural features of 5-(Aminomethyl)pyridin-3-amine—a pyridine ring with both an aromatic primary amine and an aliphatic primary amine—give rise to a distinct and predictable spectroscopic profile. Understanding the electronic environment of each nucleus and functional group is paramount to interpreting the data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Below is a diagram illustrating the logical workflow for a comprehensive spectroscopic characterization of a novel or uncharacterized compound like 5-(Aminomethyl)pyridin-3-amine.

Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons from the amine groups.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The asymmetry of the substitution pattern on the pyridine ring renders all three aromatic protons magnetically non-equivalent, each appearing as a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~8.0-8.2 | Singlet (or narrow triplet) | 1H | H-2 | This proton is ortho to the ring nitrogen, leading to significant deshielding. It will likely show a small coupling to H-4 and H-6. |

| ~7.5-7.7 | Singlet (or narrow triplet) | 1H | H-6 | Also ortho to the ring nitrogen, this proton is similarly deshielded. Its chemical shift is influenced by the adjacent aminomethyl group. |

| ~6.9-7.1 | Singlet (or narrow triplet) | 1H | H-4 | Positioned between two electron-donating amino groups (one directly attached, one via a methylene bridge), this proton is the most shielded of the aromatic protons. |

| ~5.5-6.0 | Broad Singlet | 2H | Ar-NH₂ | The protons of the aromatic amine are expected to be broad due to quadrupole effects from the nitrogen and chemical exchange. Their chemical shift is highly concentration-dependent. |

| ~3.7-3.9 | Singlet | 2H | -CH₂- | These methylene protons are adjacent to an electron-withdrawing aromatic ring and a nitrogen atom, shifting them downfield.[1] |

| ~2.0-3.0 | Broad Singlet | 2H | -CH₂-NH₂ | The aliphatic amine protons are typically observed as a broad signal. The exact shift can vary with concentration and temperature.[1] |

¹H NMR Experimental Protocol & Validation

Objective: To obtain a high-resolution proton spectrum and confirm the identity of N-H protons.

-

Sample Preparation: Dissolve ~5-10 mg of 5-(Aminomethyl)pyridin-3-amine in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity allows for good sample dissolution and its non-exchangeable nature (at room temp) allows for the observation of amine protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

-